molecular formula C11H11NO3 B117724 5,6-dimethoxy-1H-indole-3-carbaldehyde CAS No. 142769-27-5

5,6-dimethoxy-1H-indole-3-carbaldehyde

Cat. No.: B117724
CAS No.: 142769-27-5
M. Wt: 205.21 g/mol
InChI Key: KANXUNBQBBJFAC-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1H-indole-3-carbaldehyde typically involves the modification of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 5,6-dimethoxyindole and an appropriate aldehyde.

Industrial Production Methods: Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, oxidation, and various condensation reactions . The specific conditions and reagents used can vary depending on the desired product and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5,6-Dimethoxy-1H-indole-3-carboxylic acid.

    Reduction: 5,6-Dimethoxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,6-Dimethoxy-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, indole derivatives are studied for their potential therapeutic effects. This compound may be investigated for its ability to modulate biological pathways and its potential as a lead compound in drug discovery .

Medicine: The compound’s potential antiviral, anticancer, and anti-inflammatory properties make it a candidate for the development of new medications. Researchers are exploring its efficacy in treating various diseases and conditions .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

    Indole-3-carbaldehyde: A simpler indole derivative with similar reactivity but lacking the methoxy groups.

    5-Methoxyindole-3-carbaldehyde: Contains one methoxy group, offering different chemical properties and reactivity.

    6-Methoxyindole-3-carbaldehyde: Another variant with a single methoxy group at a different position.

Uniqueness: 5,6-Dimethoxy-1H-indole-3-carbaldehyde is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,6-dimethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-3-8-7(6-13)5-12-9(8)4-11(10)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANXUNBQBBJFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358654
Record name 5,6-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142769-27-5
Record name 5,6-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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